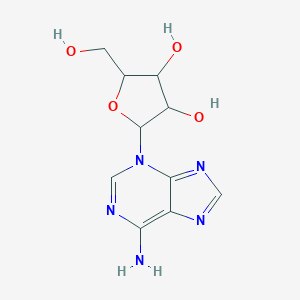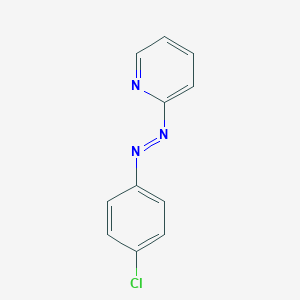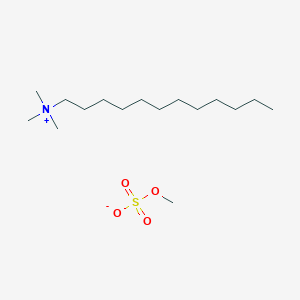
2,6-Difluorobenzoyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Difluorobenzoyl fluoride is a chemical compound used in various scientific research applications. It is a fluorinated derivative of benzoyl fluoride and is known for its unique properties that make it useful in several fields of research.
Mecanismo De Acción
The mechanism of action of 2,6-Difluorobenzoyl fluoride involves the fluorination of various functional groups, including alcohols, amines, and carboxylic acids. The fluorination reaction is highly selective and occurs under mild conditions.
Efectos Bioquímicos Y Fisiológicos
2,6-Difluorobenzoyl fluoride has been shown to have minimal biochemical and physiological effects. It is not known to be toxic or carcinogenic, and there are no reported side effects associated with its use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,6-Difluorobenzoyl fluoride in lab experiments include its high selectivity, mild reaction conditions, and ease of use. However, the limitations include its high cost and limited availability.
Direcciones Futuras
There are several future directions for the use of 2,6-Difluorobenzoyl fluoride in scientific research, including:
1. Development of new fluorinating reagents with improved selectivity and efficiency.
2. Use of 2,6-Difluorobenzoyl fluoride in the synthesis of new fluorinated materials for various applications.
3. Investigation of the mechanism of action of 2,6-Difluorobenzoyl fluoride for the development of new fluorinating agents.
4. Use of 2,6-Difluorobenzoyl fluoride in the synthesis of new drugs and pharmaceuticals.
Conclusion:
2,6-Difluorobenzoyl fluoride is a useful compound in various scientific research applications. Its unique properties make it an excellent fluorinating reagent for the synthesis of various fluorinated compounds. While there are limitations to its use, the future directions for research suggest that it will continue to be an important compound in scientific research.
Métodos De Síntesis
The synthesis of 2,6-Difluorobenzoyl fluoride involves the reaction of 2,6-difluoroaniline with benzoyl fluoride in the presence of a catalyst. The reaction takes place at room temperature and yields a white crystalline solid. The purity of the compound can be improved by recrystallization.
Aplicaciones Científicas De Investigación
2,6-Difluorobenzoyl fluoride has been used in various scientific research applications, including:
1. Synthesis of fluorinated compounds: It is used as a fluorinating reagent in the synthesis of various fluorinated compounds.
2. Medicinal chemistry: It is used in the development of new drugs and pharmaceuticals.
3. Biological research: It is used in the labeling of proteins and peptides for biological research.
4. Materials science: It is used in the synthesis of fluorinated materials for various applications.
Propiedades
Número CAS |
13656-41-2 |
|---|---|
Nombre del producto |
2,6-Difluorobenzoyl fluoride |
Fórmula molecular |
C7H3F3O |
Peso molecular |
160.09 g/mol |
Nombre IUPAC |
2,6-difluorobenzoyl fluoride |
InChI |
InChI=1S/C7H3F3O/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H |
Clave InChI |
VCOZBIRNAKCGEP-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)F)C(=O)F)F |
SMILES canónico |
C1=CC(=C(C(=C1)F)C(=O)F)F |
Sinónimos |
Benzoyl fluoride, 2,6-difluoro- (8CI,9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




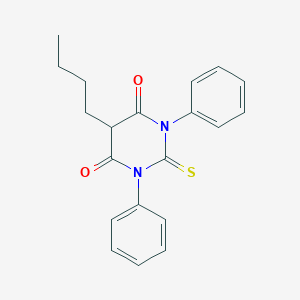
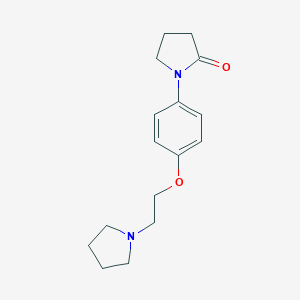
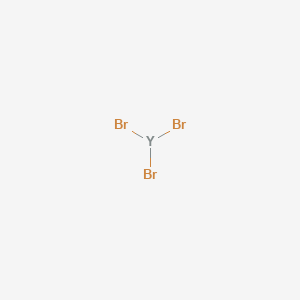
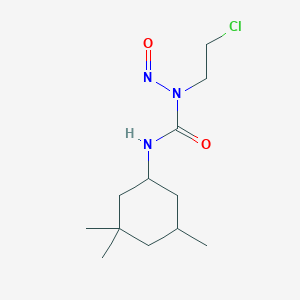


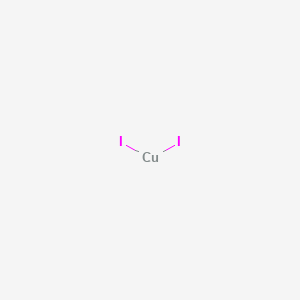
![2-[2-Amino-6-(pyridin-2-ylmethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B78800.png)


